

Application Notes and Protocols for In Vivo Imaging with DiSulfo-ICG Hydrazide

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Compound of Interest

Compound Name: DiSulfo-ICG hydrazide

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Introduction

Near-infrared (NIR) fluorescence imaging is a powerful technique for in vivo studies, offering deep tissue penetration and low autofluorescence, which results in a high signal-to-background ratio.[1] **DiSulfo-ICG hydrazide** is a water-soluble, near-infrared fluorescent dye that is a derivative of Indocyanine Green (ICG). The hydrazide functional group allows for its covalent conjugation to aldehyde or ketone groups on biomolecules, such as the oxidized carbohydrate moieties of glycoproteins and antibodies. This site-specific labeling is particularly advantageous for antibodies, as it often avoids modification of the antigen-binding sites, thereby preserving their biological activity.

These application notes provide a detailed protocol for the conjugation of **DiSulfo-ICG hydrazide** to antibodies and subsequent in vivo imaging in animal models.

Properties of DiSulfo-ICG Hydrazide

DiSulfo-ICG is a derivative of Indocyanine Green (ICG), a dye approved for clinical use.[2] The addition of two sulfo groups enhances its water solubility. The spectral properties of ICG dyes are in the near-infrared range, typically with an excitation maximum around 780 nm and an emission maximum around 800 nm, making them ideal for in vivo imaging.[3]

Property	Value	Reference
Excitation Maximum (approx.)	780 nm	[3]
Emission Maximum (approx.)	800 nm	[3]
Functional Group	Hydrazide	[4]
Solubility	High in aqueous solutions	[5]

Experimental Protocols

Part 1: Antibody Labeling with DiSulfo-ICG Hydrazide

This protocol describes the site-specific conjugation of **DiSulfo-ICG hydrazide** to the carbohydrate chains of an antibody.

Materials:

- Purified antibody (e.g., IgG)
- **DiSulfo-ICG hydrazide**
- Sodium periodate (NaIO_4)
- Anhydrous DMSO
- Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 6.0-7.4
- Quenching Solution: 1 M glycerol or ethylene glycol
- Purification column (e.g., Sephadex G-25)
- Spectrophotometer

Protocol:

- Antibody Oxidation:

- Dissolve the antibody in the Reaction Buffer to a final concentration of 2-10 mg/mL.
- Prepare a fresh solution of sodium periodate in the Reaction Buffer (e.g., 20 mM).
- Add the periodate solution to the antibody solution at a final concentration of 1-2 mM.
- Incubate the reaction on ice for 30 minutes in the dark.
- Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 10 minutes on ice.
- Remove excess periodate and quenching agent by buffer exchange into Coupling Buffer using a desalting column.
- **DiSulfo-ICG Hydrazide** Conjugation:
 - Prepare a stock solution of **DiSulfo-ICG hydrazide** in anhydrous DMSO (e.g., 10-20 mM).
 - Add the **DiSulfo-ICG hydrazide** stock solution to the oxidized antibody solution. The optimal dye-to-protein molar ratio should be determined empirically, but a starting point of a 10- to 20-fold molar excess of dye to antibody is recommended.^{[6][7]} The final DMSO concentration in the reaction mixture should be less than 10%.
 - Incubate the reaction for 2 hours at room temperature, protected from light.
- Purification of the Conjugate:
 - Purify the antibody-**DiSulfo-ICG hydrazide** conjugate from unconjugated dye using a desalting column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).
 - Collect the fractions containing the labeled antibody, which can be visually identified by its color.
- Characterization of the Conjugate:
 - Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated using the following formula after measuring the absorbance of the conjugate at 280 nm and ~780 nm:

- $DOL = (A_{dye} / \epsilon_{dye}) / (A_{protein} / \epsilon_{protein})$
- Where A is the absorbance and ϵ is the molar extinction coefficient. A correction factor for the dye's absorbance at 280 nm should be applied.[8] For most antibodies, a DOL between 2 and 10 is considered optimal.[8]

Part 2: In Vivo Imaging Protocol

This protocol provides a general guideline for in vivo fluorescence imaging in a mouse tumor model.

Materials:

- Animal model (e.g., tumor-bearing mouse)
- Antibody-**DiSulfo-ICG hydrazide** conjugate
- Sterile PBS
- In vivo imaging system with appropriate NIR filters (Excitation: ~745-780 nm, Emission: >800 nm)
- Anesthesia (e.g., isoflurane)

Protocol:

- Animal Preparation:
 - Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
 - Place the animal in the imaging chamber of the in vivo imaging system.
- Administration of the Conjugate:
 - Dilute the antibody-**DiSulfo-ICG hydrazide** conjugate in sterile PBS to the desired concentration.
 - Administer the conjugate to the animal via an appropriate route. For antibodies, intravenous (IV) injection is common.[9] The optimal dose will depend on the antibody and

target, but a starting range of 1-10 mg/kg can be considered.

- In Vivo Fluorescence Imaging:
 - Acquire fluorescence images at various time points post-injection to determine the optimal imaging window. Typical imaging time points for antibody conjugates can range from a few hours to several days (e.g., 2, 4, 8, 24, 48, and 72 hours).[10]
 - Acquire a baseline image before injection to assess autofluorescence.
 - Set the imaging parameters (exposure time, binning, etc.) to achieve a good signal-to-noise ratio without saturation.
- Image Analysis:
 - Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.
 - Calculate the signal-to-background ratio (SBR) by dividing the average fluorescence intensity of the tumor ROI by that of the non-target tissue ROI. A minimum SBR of 1.5 is generally required to discriminate fluorescent lesions.[11][12]

Quantitative Data Summary

The following table summarizes typical parameters for in vivo imaging with ICG-conjugated antibodies. Note that these are starting points and should be optimized for each specific conjugate and animal model.

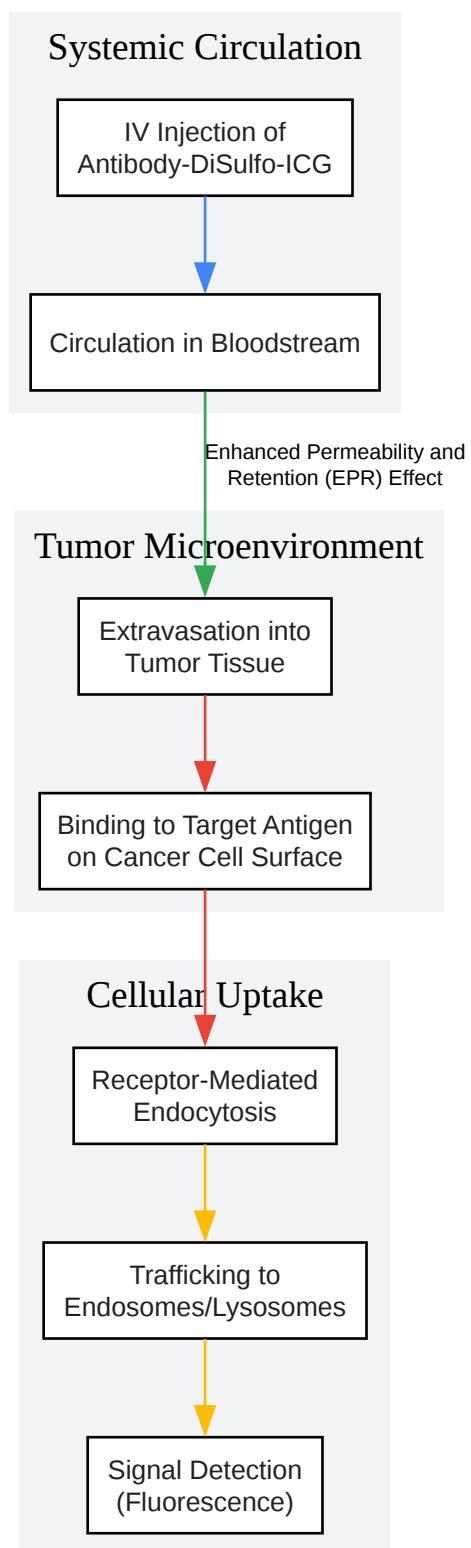
Parameter	Typical Range	Reference
Conjugation		
Dye-to-Antibody Molar Ratio (initial)	10:1 to 20:1	[6][7]
Degree of Labeling (DOL) (final)	2 - 10	[8]
In Vivo Imaging		
Administration Route	Intravenous (IV)	[9]
Dosage	1 - 10 mg/kg	[13]
Imaging Time Points (post-injection)	2, 4, 8, 24, 48, 72 hours	[10]
Signal-to-Background Ratio (SBR)	> 1.5	[11][12]

Visualizations



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Caption: Experimental workflow for in vivo imaging with **DiSulfo-ICG hydrazide**.



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Caption: Pathway of an antibody-**DiSulfo-ICG hydrazide** conjugate targeting a tumor cell.

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